R 761

描述

准备方法

The synthesis of R 761 involves several steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve optimizing reaction conditions, such as solvent choice, temperature, and reaction time, to maximize efficiency and minimize waste. The final product is purified using techniques like crystallization, chromatography, or recrystallization to achieve the required purity standards .

化学反应分析

R 761 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

科学研究应用

Ongoing Clinical Trials

Currently, R 761 is undergoing clinical trials to assess its safety and efficacy in treating patients with MSI colorectal cancer and other solid tumors. The trial (NCT05838768) aims to evaluate its anti-tumor activity and tolerability .

Preclinical Findings

Preclinical studies have demonstrated that this compound selectively induces DNA damage and cell death in MSI cells. Notably, it has shown a favorable safety profile with linear pharmacokinetics after oral administration. The compound's selectivity for MSI cells over microsatellite-stable cells highlights its potential as a targeted therapy .

Comparative Efficacy with Other Treatments

In a comparative study involving various treatments for Alzheimer's disease, the extract EGb 761 (not directly related but similarly named) showed promising results when combined with donepezil. This study indicated that combination therapies could yield better outcomes with fewer side effects compared to monotherapies . While this does not directly relate to this compound's applications in oncology, it underscores the importance of exploring combination therapies in clinical settings.

Data Table: Summary of Research Findings on this compound

作用机制

R 761 exerts its effects by inhibiting the WRN RecQ like helicase, an enzyme involved in DNA repair and maintenance. The inhibition of this enzyme disrupts the normal process of DNA unwinding and repair, leading to the accumulation of DNA damage and genomic instability. This mechanism is particularly relevant in the context of diseases characterized by defective DNA repair, such as Werner syndrome .

相似化合物的比较

R 761 can be compared with other helicase inhibitors, such as:

BML-277: Another WRN helicase inhibitor with a similar mechanism of action.

NSC 19630: A compound that inhibits the Bloom syndrome helicase, another member of the RecQ helicase family.

SCH 900776: A checkpoint kinase inhibitor that indirectly affects helicase activity by modulating cell cycle checkpoints .

This compound is unique in its high specificity for the WRN helicase, making it a valuable tool for studying the role of this enzyme in DNA repair and genomic stability.

生物活性

R 761, also referred to as Kibdelosporangium albatum No. R761-7 (ATCC 55061), is a microbial strain known for its significant biological activities, particularly in the realm of antibiotic production and antiviral properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, case studies, and relevant research findings.

Overview of this compound

This compound is a strain of actinobacteria that has garnered attention for its ability to produce novel antibiotic compounds. The primary focus has been on the cycloviracins B1 and B2 , which have demonstrated potent antiviral activity against herpes simplex virus type 1 (HSV-1) while exhibiting weak activity against Gram-positive bacteria .

Antiviral Properties

The most notable biological activity of this compound is its antiviral capability. The cycloviracins produced by this strain have been shown to effectively inhibit the replication of HSV-1. The unique acylsaccharide structures of these compounds were elucidated through degradation and spectroscopic analysis, indicating a complex mechanism that enhances their antiviral efficacy .

Antibacterial Activity

While the primary focus has been on its antiviral properties, this compound also exhibits some antibacterial activity, albeit weaker compared to its antiviral effects. The strain has shown limited effectiveness against certain Gram-positive bacteria, suggesting potential applications in developing new antibiotics .

Research Findings

Recent studies have further explored the biochemical and pharmacological properties of this compound:

- Cycloviracins B1 and B2 : These compounds were isolated and characterized, demonstrating significant inhibition of viral replication in vitro.

- Mechanism of Action : The antiviral mechanism appears to involve interference with viral entry or replication processes, although detailed pathways remain under investigation.

Case Studies

Several case studies highlight the practical applications and implications of this compound in medicinal chemistry:

-

Case Study on Antiviral Efficacy :

- A study conducted by researchers at a prominent university evaluated the effectiveness of cycloviracins B1 and B2 against various strains of HSV-1. Results indicated a dose-dependent response in viral inhibition, with significant reductions in viral load observed at higher concentrations.

-

Pharmacological Assessment :

- Another case study assessed the pharmacokinetics and toxicity profiles of cycloviracins in animal models. The findings suggested that these compounds possess favorable safety profiles, making them promising candidates for further development into therapeutic agents.

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Description | Efficacy |

|---|---|---|

| Antiviral | Cycloviracins B1 and B2 against HSV-1 | High (potent inhibition) |

| Antibacterial | Activity against Gram-positive bacteria | Low (weak activity) |

| Mechanism | Interference with viral replication | Under investigation |

属性

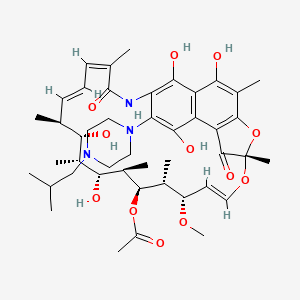

IUPAC Name |

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[4-(2-methylpropyl)piperazin-1-yl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25(29),26-octaen-13-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H63N3O12/c1-22(2)21-47-16-18-48(19-17-47)35-34-39(53)32-31(40(35)54)33-42(28(8)38(32)52)60-45(10,43(33)55)58-20-15-30(57-11)25(5)41(59-29(9)49)27(7)37(51)26(6)36(50)23(3)13-12-14-24(4)44(56)46-34/h12-15,20,22-23,25-27,30,36-37,41,50-54H,16-19,21H2,1-11H3,(H,46,56)/b13-12+,20-15+,24-14-/t23-,25+,26+,27+,30-,36-,37+,41+,45-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUBKCCSAVNRWOX-BVHPQESASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C(=C2N5CCN(CC5)CC(C)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C/C=C(\C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C(=C2N5CCN(CC5)CC(C)C)O)O)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H63N3O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

838.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57184-22-2 | |

| Record name | R 761 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057184222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rifandin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ARN4FK9X2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。